

# Application Notes and Protocols for Measuring CNS Penetration of ALB-127158(a)

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## Compound of Interest

Compound Name: ALB-127158(a)

Cat. No.: B605276

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## Introduction

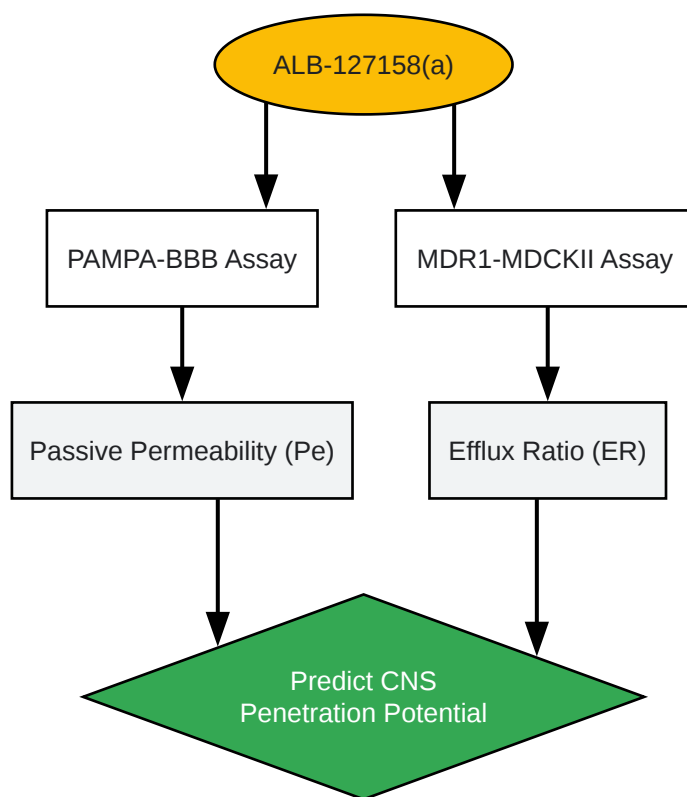
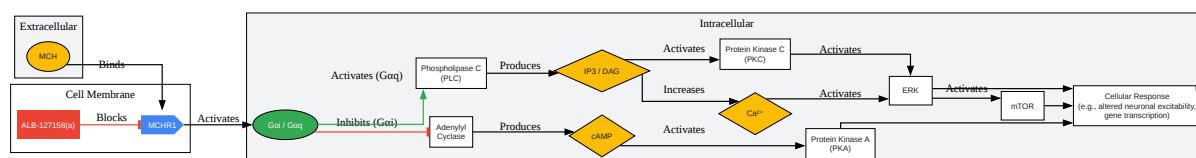
**ALB-127158(a)** is a potent and selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1).[1] The MCH system is a key regulator of energy homeostasis, feeding behavior, and emotional states, making MCHR1 an attractive target for the treatment of obesity and mood disorders.[2] For any centrally acting MCHR1 antagonist, sufficient penetration across the Blood-Brain Barrier (BBB) is a prerequisite for therapeutic efficacy.[3]

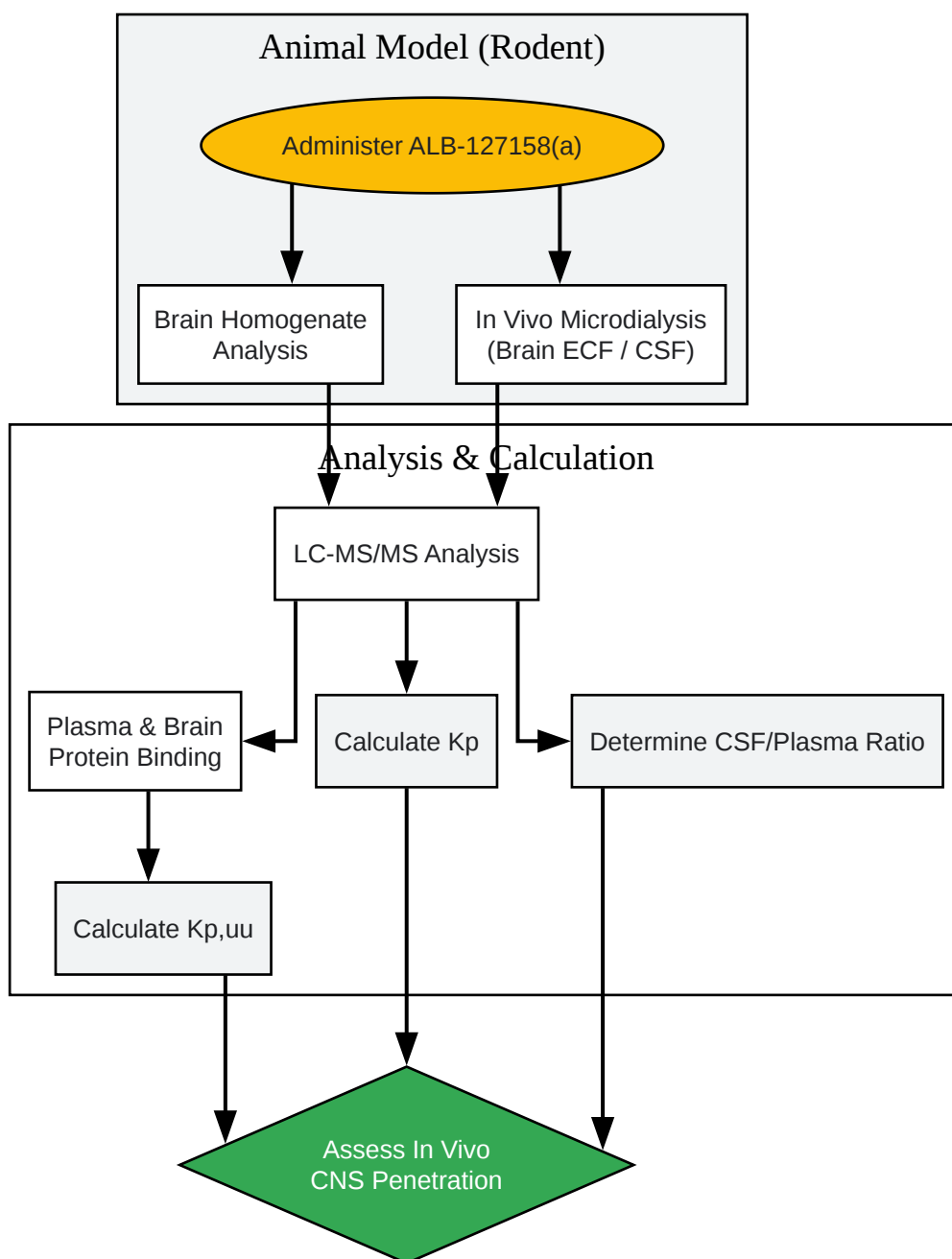
These application notes provide a comprehensive overview of the methodologies used to assess the Central Nervous System (CNS) penetration of MCHR1 antagonists like **ALB-127158(a)**. While specific quantitative data for **ALB-127158(a)** is not entirely available in the public domain, this document outlines the standard preclinical and clinical protocols used to generate such data and presents illustrative examples.

Clinical development of **ALB-127158(a)** for obesity was discontinued following a Phase I clinical study which revealed that the compound had lower brain exposure in humans than predicted from preclinical models, as determined by cerebrospinal fluid (CSF) concentrations. [4][5] This underscores the critical importance of accurately measuring and predicting CNS penetration throughout the drug development process.

## MCHR1 Signaling Pathway

The MCHR1 is a G protein-coupled receptor (GPCR) that can couple to multiple G proteins, primarily  $G_{\alpha i}$  and  $G_{\alpha q}$ , to initiate diverse intracellular signaling cascades. Antagonism of this receptor by compounds like **ALB-127158(a)** blocks these downstream effects.





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- To cite this document: BenchChem. [Application Notes and Protocols for Measuring CNS Penetration of ALB-127158(a)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605276#measuring-cns-penetration-of-alb-127158-a]

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